Etioporphyrin iii

概要

説明

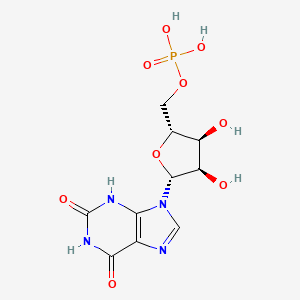

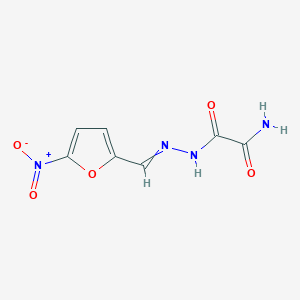

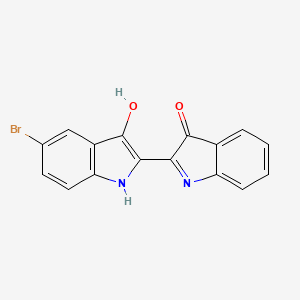

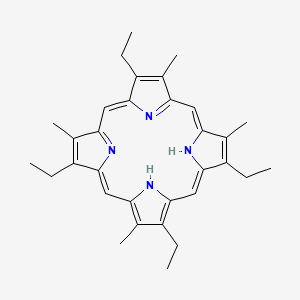

Etioporphyrin III is a tetrapyrrole compound that belongs to the porphyrin family. Porphyrins are cyclic tetrapyrroles with aromatic properties, and they play essential roles in biological processes such as enzymatic cofactors, electron transport, and photosynthesis .

Synthesis Analysis

The synthesis of etioporphyrin III involves several steps. One of the earliest approaches dates back over sixty years and attempted to synthesize etioporphyrin II. In this method, the reaction of 1-unsubstituted dipyrromethane with formic acid/HBr yielded a bilane intermediate, which further led to etioporphyrin III .

Molecular Structure Analysis

Etioporphyrin III has a macrocyclic structure composed of four modified pyrrole subunits interconnected via methine bridges. Its aromaticity contributes to its semiconducting properties, making it relevant for various applications .

Chemical Reactions Analysis

Etioporphyrin III can engage in chemical reactions when complexed with metals. These reactions have applications ranging from solar energy generation to catalysis .

Physical And Chemical Properties Analysis

科学的研究の応用

Origins in Sediments

- Etioporphyrin III has been identified in oil shales and its isotopic composition suggests a significant contribution from microbial sources, likely related to the haem group found in cytochromes (Boreham et al., 1989).

Infrared Spectroscopy

- Infrared spectroscopy of various nickel complexes of Etioporphyrin III provides insights into the vibrational modes and potential marker bands for porphyrin structures, aiding in the identification of specific isomers (Xu, Rankin, & Lash, 1998).

Nuclear Magnetic Resonance Spectroscopy

- The substitution pattern of major petroporphyrins, including Etioporphyrin III, has been determined through NMR spectroscopy, contributing to our understanding of their chemical structure (Krane et al., 1983).

Resonance Raman Spectroscopy

- Resonance Raman spectroscopy has been employed to study Etioporphyrin III, providing detailed information on its vibrational “structure-marker” frequencies, which is crucial for the differentiation of porphyrins in complex matrices like crude oils (Rankin & Czernuszewicz, 1993).

Gas Chromatography

- Hyperpressure gas chromatography has been utilized to separate various porphyrins and metalloporphyrins, including Etioporphyrin III, which is critical for analytical applications in both inorganic and organic chemistry (Karayannis & Corwin, 1968).

Porphyrin Formation in Diseases

- Etioporphyrin III has been studied in the context of congenital porphyria, where its formation and metabolism provide insights into the disease mechanism (London et al., 1950).

Synthesis and Electrochemistry

- The synthesis and electrochemistry of aluminum porphycenes, including derivatives of Etioporphyrin III, have been explored, providing valuable data for the development of novel materials and compounds (Guilard et al., 1997).

将来の方向性

特性

IUPAC Name |

3,7,12,17-tetraethyl-2,8,13,18-tetramethyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4/c1-9-21-17(5)25-13-26-18(6)23(11-3)31(34-26)16-32-24(12-4)20(8)28(36-32)15-30-22(10-2)19(7)27(35-30)14-29(21)33-25/h13-16,34,36H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZGZCJUYXLGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)C)C(=C4C)CC)C(=C3C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etioporphyrin iii | |

CAS RN |

26608-34-4, 531-16-8 | |

| Record name | Etioporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026608344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etioporphyrin iii | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETIOPORPHYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWM7PVC95X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。